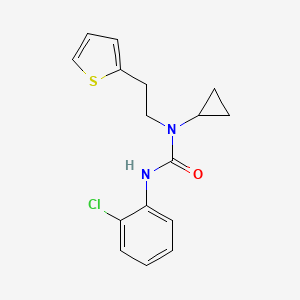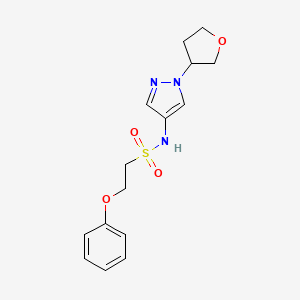![molecular formula C20H13ClN2O3 B2757653 N'-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide CAS No. 478259-75-5](/img/structure/B2757653.png)
N'-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide” is a chemical compound with the molecular formula C20H13ClN2O3 . It has a molecular weight of 364.79 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, the reaction of ethyl naphtho-[2,1-]furan-2-carboxylate with hydrazine hydrate in the presence of an acid catalyst in ethanol produced naphtho-[2,1-]furan-2-carbohydrazide .Molecular Structure Analysis
The molecular structure of “N’-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide” consists of a naphtho[2,1-b]furan core with a carbohydrazide group and a 3-chlorobenzoyl group attached .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
N'-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide is involved in the synthesis of various biologically active compounds. Its derivatives, such as triazolothiadiazines and triazolothiadiazoles, have been synthesized and evaluated for antimicrobial and analgesic activities. These compounds are characterized by their biheterocyclic nature, combining naphtho[2,1-b]furan with triazole and thiadiazole moieties, showcasing their potential in pharmacological research (Ravindra et al., 2008).
Antimicrobial and Anti-inflammatory Studies
Further studies on naphtho[2,1-b]furan-2-carbohydrazide derivatives have demonstrated their antimicrobial and anti-inflammatory properties. By modifying this compound with different aromatic aldehydes and undergoing cyclization, researchers have developed compounds with significant activity against microbial strains and inflammatory conditions, underscoring the versatility of this chemical framework in developing therapeutic agents (Ravindra et al., 2006).
Antioxidant Activities
The antioxidant capabilities of derivatives formed from N'-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide have been explored, with specific Schiff bases showing potential as antioxidant agents. This research highlights the chemical's contribution to developing compounds with the ability to mitigate oxidative stress, a crucial factor in many chronic diseases (Devi et al., 2010).
Applications in Sensor Development
Apart from pharmacological uses, N'-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide derivatives have been utilized in sensor technology. A specific derivative was used to create a fluorescent and colorimetric sensor for cyanide anion detection in aqueous media, demonstrating the compound's utility in environmental monitoring and food safety applications (Qu et al., 2017).
Safety and Hazards
Orientations Futures
The future directions for the study of “N’-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide” could involve further investigation into its synthesis, reactivity, and potential applications. Given the antibacterial activity of similar compounds , it may be of interest to explore its potential use in medical or pharmaceutical applications.
Propriétés
IUPAC Name |
N'-(3-chlorobenzoyl)benzo[e][1]benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c21-14-6-3-5-13(10-14)19(24)22-23-20(25)18-11-16-15-7-2-1-4-12(15)8-9-17(16)26-18/h1-11H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLXMQCNFZUXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluorosulfonyloxy-5-[(2-methyloxolan-3-yl)carbamoyl]pyridine](/img/structure/B2757571.png)



![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2757576.png)

![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2757580.png)
![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2757581.png)
![6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}imidazo[1,2-b]pyridazine](/img/structure/B2757582.png)
![(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide](/img/structure/B2757583.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2757589.png)
